molecular formula C8H8ClNO3 B1610993 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene CAS No. 101080-03-9

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene

Cat. No. B1610993
Key on ui cas rn: 101080-03-9
M. Wt: 201.61 g/mol
InChI Key: NYKGERLHQSWZHA-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

4-Chloro-5-methyl-2-aminoanisole was prepared by the same method as described in Step 2 of Preparation 2c except using 4-chloro-5-methyl-2-nitroanisole (20 g) and 10%Pt(S)/C (2 g). Workup gave crude 4-chloro-5-methyl-2-aminoanisole, V (16 g, 94%) which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ6.69 (s, 1 H), 6.60 (s, 1 H), 3.81 (s, 3 H), 2.25 (s, 3 H).
[Compound]
Name
2c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[C:4]([N+:11]([O-])=O)[CH:3]=1>[Pt]>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[C:4]([NH2:11])[CH:3]=1

Inputs

Step One
Name
2c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1C)OC)[N+](=O)[O-]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Chloro-5-methyl-2-aminoanisole was prepared by the same method

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1C)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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